molecular formula C24H23FN6O3S B2622265 7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223963-01-6

7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2622265
CAS No.: 1223963-01-6
M. Wt: 494.55
InChI Key: GPVGFFKMEBQTTH-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C24H23FN6O3S and its molecular weight is 494.55. The purity is usually 95%.
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Biological Activity

The compound 7-(4-fluorophenyl)-3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one , with the CAS number 1223963-01-6 , is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, supported by data tables and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC24_{24}H23_{23}FN6_{6}O3_{3}S
Molecular Weight494.5 g/mol
CAS Number1223963-01-6

The compound features a complex structure that includes a fluorophenyl group, a piperazine moiety, and a triazolo-pyrazinone core, which are known to influence its biological properties.

Antidepressant Activity

Research has indicated that compounds with similar structural motifs to the target compound exhibit significant antidepressant effects. For instance, derivatives of piperazine have been shown to interact with serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation. The presence of the methoxyphenyl group in the piperazine enhances receptor affinity and thus may contribute to antidepressant activity .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies on related triazole compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds featuring similar thioether linkages have shown promising results in inhibiting cancer cell proliferation through apoptosis induction .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related piperazine derivatives reveal moderate to strong activity against various bacterial strains. The introduction of the thioether functional group may enhance the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against pathogens .

Neuropharmacological Effects

The neuropharmacological profile of similar compounds indicates potential for modulation of neurotransmitter systems. The interaction with dopamine receptors (D2) has been noted in related studies, suggesting that this compound may also exhibit antipsychotic properties .

Study 1: Antidepressant Activity Evaluation

In a study evaluating the antidepressant potential of piperazine derivatives, it was found that compounds similar to our target exhibited significant binding affinity for 5-HT receptors. The most potent derivatives had IC50 values in the low micromolar range, indicating their effectiveness in modulating serotonin pathways .

Study 2: Cytotoxic Activity Against Cancer Cell Lines

Another study assessed the cytotoxicity of triazole derivatives against A-431 and Jurkat cells. The target compound's structural similarity to these derivatives suggests it could exhibit comparable IC50 values under similar experimental conditions .

Study 3: Antimicrobial Screening

A screening of piperazine-based compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the thioether linkage in these compounds was correlated with enhanced membrane permeability and subsequent bacterial cell death .

Properties

IUPAC Name

7-(4-fluorophenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3S/c1-34-20-5-3-2-4-19(20)28-10-12-29(13-11-28)21(32)16-35-24-27-26-22-23(33)30(14-15-31(22)24)18-8-6-17(25)7-9-18/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVGFFKMEBQTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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